N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxepine ring fused with a carboxamide group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biochemical tool for probing cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the depletion of intracellular calcium stores. This results in muscle paralysis and cell death, making it a potent compound for certain applications .
Comparison with Similar Compounds
N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds such as chlorantraniliprole and other aromatic anilides. These compounds share structural similarities but differ in their specific functional groups and biological activities. Chlorantraniliprole, for example, is another ryanodine receptor activator but has different substituents on its aromatic ring, leading to variations in its efficacy and selectivity .
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-19-18(22)13-5-2-3-6-14(13)20-17(21)12-7-8-15-16(11-12)24-10-4-9-23-15/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
QABSRJXRQXJDCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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